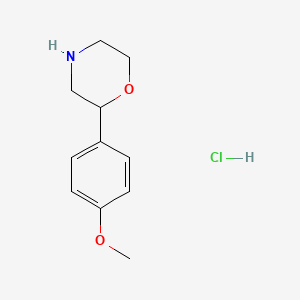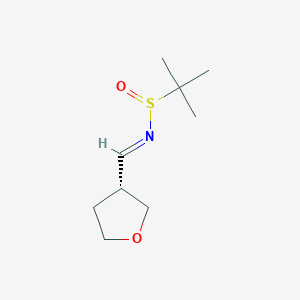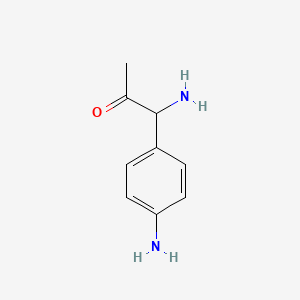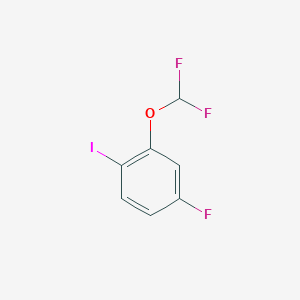
2-(4-Methoxyphenyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of morpholine, where the morpholine ring is substituted with a 4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)morpholine hydrochloride typically involves the reaction of 4-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)morpholine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)morpholine hydrochloride
- 4-(2-Chloroethyl)morpholine hydrochloride
Uniqueness
2-(4-Methoxyphenyl)morpholine hydrochloride is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H |
Clave InChI |
ZJGHNDHUXWVIMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CNCCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate](/img/structure/B13054687.png)

![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)
![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13054720.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)

![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)





![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)
